N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as BMT-046, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMT-046 has been shown to have a high affinity for sigma-1 receptors and has demonstrated promising results in preclinical studies.
Mecanismo De Acción
N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has a high affinity for sigma-1 receptors, which are located in the central nervous system. Sigma-1 receptors are involved in several cellular processes, including calcium signaling, protein folding, and cell survival. This compound has been shown to modulate the activity of sigma-1 receptors, leading to its neuroprotective effects and potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is its high affinity for sigma-1 receptors, which allows for targeted modulation of these receptors. Additionally, this compound has demonstrated neuroprotective effects and potential therapeutic applications, making it a promising compound for further research. One limitation of using this compound in lab experiments is the complexity of its synthesis, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research involving N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound may have potential applications in treating other psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide involves a multi-step process that includes the reaction of 4-bromo-3-methylbenzoic acid with 2,4-dichlorobenzoyl chloride to form an intermediate product. This intermediate product is then reacted with 1-(2-aminoethyl)piperazine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects and has demonstrated efficacy in treating neuropathic pain, depression, and anxiety in animal models. Additionally, this compound has been studied for its potential use in treating drug addiction and withdrawal symptoms.
Propiedades
Fórmula molecular |
C22H23BrCl2N4O3 |
---|---|
Peso molecular |
542.2 g/mol |
Nombre IUPAC |
N//'-(4-bromo-3-methylphenyl)-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H23BrCl2N4O3/c1-14-12-16(3-5-18(14)23)27-21(31)20(30)26-6-7-28-8-10-29(11-9-28)22(32)17-4-2-15(24)13-19(17)25/h2-5,12-13H,6-11H2,1H3,(H,26,30)(H,27,31) |
Clave InChI |
ILZSASLJLHSLCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.